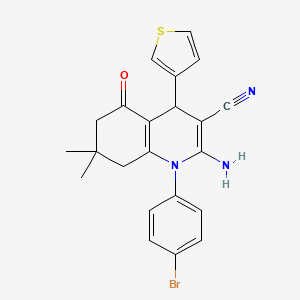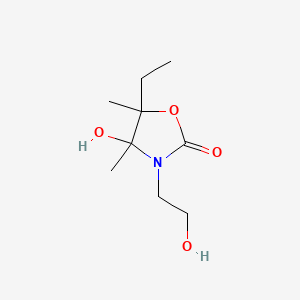![molecular formula C30H26N2O4 B4289524 2,2-DIMETHYL-5-[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B4289524.png)
2,2-DIMETHYL-5-[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
Vue d'ensemble
Description
2,2-DIMETHYL-5-[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes multiple functional groups such as nitro, furan, and phenanthridinone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-5-[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core phenanthridinone structure, followed by the introduction of the furan and nitrophenyl groups. Key steps in the synthesis may include:
Formation of the phenanthridinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan ring: This step may involve the use of furan derivatives and coupling reactions.
Attachment of the nitrophenyl group: This can be accomplished through nitration reactions followed by coupling with the furan-containing intermediate.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-DIMETHYL-5-[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce additional oxygen-containing functional groups.
Applications De Recherche Scientifique
2,2-DIMETHYL-5-[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving nitro and furan groups.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-DIMETHYL-5-[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves interactions with molecular targets and pathways in biological systems. The nitro group can participate in redox reactions, while the furan and phenanthridinone moieties can interact with various enzymes and receptors. These interactions can modulate biological processes, making the compound a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-DIMETHYL-5-[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE: Unique due to its combination of nitro, furan, and phenanthridinone groups.
Other phenanthridinone derivatives: May lack the furan or nitro groups, resulting in different chemical and biological properties.
Furan-containing compounds: May not have the phenanthridinone core, affecting their reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its intricate structure, which combines multiple functional groups that can participate in diverse chemical and biological interactions
Propriétés
IUPAC Name |
2,2-dimethyl-5-[5-(3-methyl-4-nitrophenyl)furan-2-yl]-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2O4/c1-17-14-19(9-11-23(17)32(34)35)25-12-13-26(36-25)29-28-21(15-30(2,3)16-24(28)33)27-20-7-5-4-6-18(20)8-10-22(27)31-29/h4-14,29,31H,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJWZGFVBVGXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(O2)C3C4=C(CC(CC4=O)(C)C)C5=C(N3)C=CC6=CC=CC=C65)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-NITROPHENYL)-2-[(3-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]ACETAMIDE](/img/structure/B4289456.png)
![2-(phenylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4289457.png)


![ETHYL 4-[2-(2-METHOXY-2-OXOETHOXY)NAPHTHALEN-1-YL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4289479.png)
![N-[2-(1H-indol-3-yl)ethyl]-2,4-dinitroaniline](/img/structure/B4289483.png)
![5,14-bis(3-chloro-2-methylphenyl)-9-phenyl-5,14-diazapentacyclo[9.5.2.0~2,10~.0~3,7~.0~12,16~]octadeca-9,17-diene-4,6,13,15-tetraone](/img/structure/B4289488.png)
![ETHYL 6-METHYL-4-{4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4289492.png)
![N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trinitroaniline](/img/structure/B4289495.png)
![2-(3-BROMOBENZOYL)-1-(4-ETHOXYPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE](/img/structure/B4289505.png)
![Tert-butyl 4-hydroxy-2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B4289521.png)
![(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(3-METHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE](/img/structure/B4289522.png)

